molecular formula C12H10ClN3O4 B600120 ethyl 5-chloro-1-(2-nitrophenyl)-1H-pyrazole-4-carboxylate CAS No. 121716-35-6

ethyl 5-chloro-1-(2-nitrophenyl)-1H-pyrazole-4-carboxylate

Cat. No.: B600120
CAS No.: 121716-35-6
M. Wt: 295.679
InChI Key: XIHXVSUWUPYOLW-UHFFFAOYSA-N
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Description

Ethyl 5-chloro-1-(2-nitrophenyl)-1H-pyrazole-4-carboxylate is a chemical compound with the molecular formula C12H10ClN3O5 . This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-chloro-1-(2-nitrophenyl)-1H-pyrazole-4-carboxylate typically involves the reaction of 2-nitrobenzoyl chloride with ethyl 5-chloro-1H-pyrazole-4-carboxylate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which helps in the deprotonation of the carboxylate group, facilitating the nucleophilic attack on the benzoyl chloride .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of automated reactors and continuous flow systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-chloro-1-(2-nitrophenyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 5-chloro-1-(2-nitrophenyl)-1H-pyrazole-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 5-chloro-1-(2-nitrophenyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 1-(2-methyl-3-nitrophenyl)-4-oxo-4,5-dihydro-1H-pyrazole-3-carboxylate
  • Ethyl 1-(4-nitrophenyl)-4-oxo-4,5-dihydro-1H-pyrazole-3-carboxylate
  • Ethyl 1-(3-nitrophenyl)-4-oxo-4,5-dihydro-1H-pyrazole-3-carboxylate

Uniqueness

Ethyl 5-chloro-1-(2-nitrophenyl)-1H-pyrazole-4-carboxylate is unique due to the presence of both a nitro group and a chlorine atom, which allows for a wide range of chemical modifications and potential biological activities. This makes it a valuable compound for research and development in various fields .

Properties

IUPAC Name

ethyl 5-chloro-1-(2-nitrophenyl)pyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN3O4/c1-2-20-12(17)8-7-14-15(11(8)13)9-5-3-4-6-10(9)16(18)19/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIHXVSUWUPYOLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2=CC=CC=C2[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20693312
Record name Ethyl 5-chloro-1-(2-nitrophenyl)-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20693312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121716-35-6
Record name Ethyl 5-chloro-1-(2-nitrophenyl)-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20693312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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